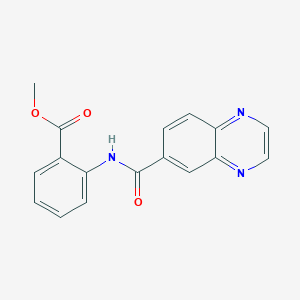
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has been studied extensively in the field of medicinal chemistry. It has shown promising results in scientific research applications, particularly in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea and thiourea derivatives are subjects of extensive research due to their versatility in chemical synthesis and potential applications in medicinal chemistry. Studies such as those by Phukan and Baruah (2016) discuss the conformational adjustments in urea-based assemblies, highlighting the importance of urea derivatives in forming self-assemblies and heterosynthons, which are crucial for developing new materials and chemical sensors (Phukan & Baruah, 2016). Similarly, the research by Lloyd and Steed (2011) on the anion tuning of rheology and morphology in low molecular weight salt hydrogelators indicates urea derivatives' role in creating hydrogels with tunable physical properties, which could be beneficial for drug delivery systems and tissue engineering applications (Lloyd & Steed, 2011).
Biological Activity and Applications
Urea derivatives have shown significant promise in biological applications, particularly in medicinal chemistry, due to their bioactive properties. The synthesis and evaluation of anti-microbial activity and cytotoxicity of novel urea derivatives, as explored by Shankar et al. (2017), demonstrate the potential of these compounds in developing new therapeutic agents with promising anti-microbial activity against various bacterial and fungal pathogens (Shankar et al., 2017). This is further supported by research on flexible urea derivatives as acetylcholinesterase inhibitors by Vidaluc et al. (1995), which showcases the applicability of urea derivatives in addressing neurodegenerative disorders by inhibiting key enzymes (Vidaluc et al., 1995).
Anion Receptors and Sensing
The development of urea-based receptors for anion sensing is another significant area of application. Research by Boiocchi et al. (2004) on the nature of urea-fluoride interaction provides insight into how urea derivatives can be used to create anion receptors, highlighting the potential for developing sensors and devices for environmental monitoring and diagnostic applications (Boiocchi et al., 2004).
Propiedades
IUPAC Name |
1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-18-12-6-3-2-5-10(12)11(17-18)9-15-14(19)16-13-7-4-8-20-13/h4,7-8H,2-3,5-6,9H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXSINFTYGBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


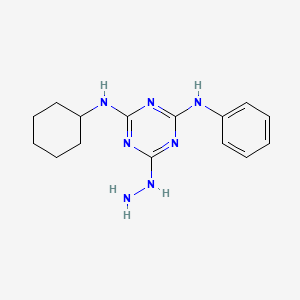
![N-(1,3-benzothiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2578386.png)
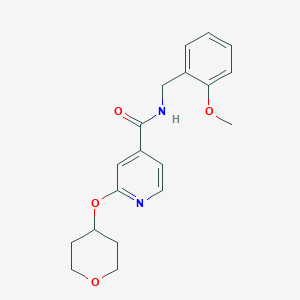
![N-(4-chloro-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2578390.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2578391.png)
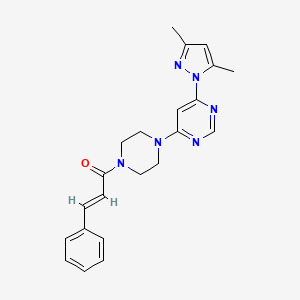
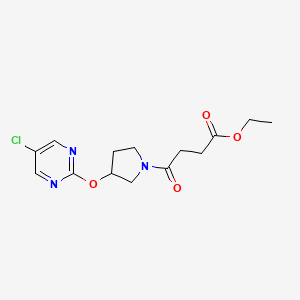
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578395.png)

![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)
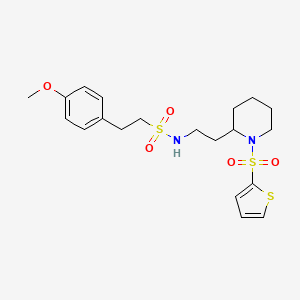
![4-isopentyl-1-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2578405.png)
